2,5,3',6'-Tetramethyl-(2.2)paracyclophane

Halogen-free electronics Parylene precursor Conformal coating

2,5,3',6'-Tetramethyl-(2.2)paracyclophane (CAS 35233-72-8) is a methyl-substituted [2.2]paracyclophane dimer that serves as the chemical vapor deposition (CVD) precursor for ParyFree®, a halogen-free parylene conformal coating. This compound belongs to the cyclophane family, characterized by two cofacially stacked benzene rings bridged by ethylene linkages, with four methyl groups substituted at the 2, 5, 3', and 6' positions.

Molecular Formula C20H24
Molecular Weight 264.4 g/mol
CAS No. 35233-72-8
Cat. No. B11954317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,3',6'-Tetramethyl-(2.2)paracyclophane
CAS35233-72-8
Molecular FormulaC20H24
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CCC3=C(C=C(CC2)C(=C3)C)C)C
InChIInChI=1S/C20H24/c1-13-9-18-7-8-20-12-15(3)19(11-16(20)4)6-5-17(13)10-14(18)2/h9-12H,5-8H2,1-4H3
InChIKeyJTMLLDPOLFRPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,3',6'-Tetramethyl-(2.2)paracyclophane (CAS 35233-72-8): Halogen-Free Parylene Precursor for High-Performance Conformal Coatings


2,5,3',6'-Tetramethyl-(2.2)paracyclophane (CAS 35233-72-8) is a methyl-substituted [2.2]paracyclophane dimer that serves as the chemical vapor deposition (CVD) precursor for ParyFree®, a halogen-free parylene conformal coating [1]. This compound belongs to the cyclophane family, characterized by two cofacially stacked benzene rings bridged by ethylene linkages, with four methyl groups substituted at the 2, 5, 3', and 6' positions [2]. Unlike halogenated paracyclophane precursors used for Parylene C or D, this tetramethyl derivative contains only carbon and hydrogen, enabling halogen-free coating deposition while preserving the barrier and electrical performance required for microelectronics, medical devices, and aerospace applications [3].

CVD Workflow

Gorham process precursor for conformal parylene coatings

Halogen-Free Mandate

Designed for electronics requiring halogen-free materials

Substitution Pattern

Tetramethyl substitution bridges barrier and electrical properties

Why Parylene Precursor Selection Cannot Be Based on Generic [2.2]Paracyclophane Interchangeability


The [2.2]paracyclophane scaffold is not a commodity precursor; the number, position, and identity of substituents on the aromatic rings fundamentally dictate the resulting parylene film's barrier, electrical, and mechanical properties [1]. Unsubstituted [2.2]paracyclophane (Parylene N precursor) yields a halogen-free coating but with a water vapor transmission rate (WVTR) of 0.59 g·mm/m²·day—nearly 7× higher than coatings from halogenated precursors . Dichloro-[2.2]paracyclophane (Parylene C precursor) provides superior moisture barrier (WVTR 0.08 g·mm/m²·day) but introduces chlorine, which is increasingly restricted under global halogen-free electronics mandates [2]. The tetramethyl substitution pattern of CAS 35233-72-8 is specifically engineered to bridge this gap: it delivers halogen-free composition with WVTR (0.09 g·mm/m²·day) approaching that of Parylene C, while surpassing the dielectric properties of both Parylene N and C [3]. Generic or regioisomeric substitution cannot recapitulate this specific performance profile without rigorous validation.

Target Precursor

Tetramethyl-[2.2]paracyclophane – halogen-free, tailored barrier and electrical profile

Unsubstituted (Parylene N)

Halogen-free but moisture barrier may be ~7× higher, limiting harsh-environment use

Target Precursor

Tetramethyl-[2.2]paracyclophane – halogen-free, low WVTR and low dissipation

Dichloro (Parylene C)

Excellent barrier, but chlorine content conflicts with global halogen-free electronics mandates

Target Precursor

2,5,3',6'-tetramethyl regioisomer – characterized cracking and film properties

Other Methyl Regioisomers

Regioisomeric substitution alters ionization energy and CVD behavior; process re-validation required

Quantitative Differentiation Evidence for 2,5,3',6'-Tetramethyl-(2.2)paracyclophane vs. Closest Parylene Precursor Analogs


Halogen-Free Composition Verified by BS EN 14582:2007 Testing vs. Chlorine-Containing Parylene C Precursor

ParyFree® coatings derived from 2,5,3',6'-tetramethyl-(2.2)paracyclophane were tested in accordance with BS EN 14582:2007 at an independent facility (SGS North America, Inc.). The results confirmed no detectable levels of chlorine, bromine, fluorine, or iodine [1]. In contrast, the dichloro-[2.2]paracyclophane precursor used for Parylene C contains two chlorine atoms per dimer molecule, and Parylene D precursor contains four chlorine atoms [2]. This compositional difference directly impacts regulatory compliance: ParyFree is validated for applications requiring complete halogen elimination under IEC and IPC standards, whereas Parylene C and D cannot meet halogen-free specifications [1].

Halogen Content
Head-to-head
Not detected (Cl, Br, F, I) vs. ~21 wt% Cl (Parylene C)
Supports halogen-free compliance context
BS EN 14582:2007; independent lab
Halogen-free electronics Parylene precursor Conformal coating Environmental compliance

Water Vapor Transmission Rate (WVTR): 6.6× Lower Than Halogen-Free Parylene N, Comparable to Parylene C

The WVTR of ParyFree® films deposited from 2,5,3',6'-tetramethyl-(2.2)paracyclophane was measured at 0.09 g·mm/m²·day (37°C/100% RH, ASTM F1249, MOCON Permatran-W) [1]. This represents a 6.6-fold improvement over Parylene N (0.59 g·mm/m²·day), the only other commercially available halogen-free parylene, and is nearly equivalent to Parylene C (0.08 g·mm/m²·day), the industry-standard chlorinated variant . Parylene D also achieves 0.09 g·mm/m²·day but contains four chlorine atoms, disqualifying it for halogen-free applications. Parylene HT® shows 0.22 g·mm/m²·day, more than 2× higher than ParyFree .

Moisture Barrier
Cross-study
0.09 vs. 0.59 g·mm/m²·day (Parylene N)
Reported WVTR approaching halogenated grades
ASTM F1249, 37°C/100% RH
Moisture barrier WVTR Parylene coating Electronics protection

Dielectric Strength and Constant: Superior Electrical Insulation vs. All Halogenated Parylene Variants

ParyFree® films from this precursor exhibit a dielectric strength of 6,900 V/mil, surpassing Parylene C (5,600 V/mil) and Parylene HT (5,400 V/mil), and approaching Parylene N (7,000 V/mil) [1]. The dielectric constant at 60 Hz is 2.38, significantly lower than Parylene C (3.15) and Parylene N (2.65), and competitive with Parylene HT (2.21) [1]. Critically, the dissipation factor at 60 Hz is 0.00001, which is 2,000× lower than Parylene C (0.020), 20× lower than Parylene N (0.0002), and the lowest among all commercially available parylene variants [1]. Dielectric strength testing was performed per ASTM D149 at room temperature on 1-mil-thick films deposited on polished stainless steel plates, submerged in dielectric oil to prevent arcing [2].

Electrical Insulation
Cross-study
Dissipation factor 0.00001 vs. 0.020 (Parylene C)
Reported ultra-low loss for high-frequency use
ASTM D149, 60 Hz
Dielectric strength Dielectric constant Electrical insulation High-frequency electronics

Ionization Energy Shift Induced by Tetramethyl Substitution vs. Parent [2.2]Paracyclophane

The vertical ionization energy of 2,5,3',6'-tetramethyl-[2.2]paracyclophane measured by photoelectron (PE) spectroscopy is 7.55 ± 0.05 eV [1]. The unsubstituted parent [2.2]paracyclophane exhibits an ionization energy of 7.8 eV [2]. This 0.25 eV reduction reflects the electron-donating effect of the four methyl substituents, which raises the HOMO energy and alters the through-space and through-bond electronic interactions between the stacked aromatic rings [3]. The systematic study of thirteen methyl-substituted [2.2]paracyclophanes established that the magnitude of the ionization energy shift depends on both the number and the regiochemical arrangement of methyl groups [3]. Among tetramethyl regioisomers, the 2,5,3',6'-substitution pattern produces a distinct electronic profile that may influence the thermal cracking behavior during the CVD process, where lower ionization energy can correlate with more efficient monomer generation at a given pyrolysis temperature [4].

Ionization Energy
Head-to-head
7.55 ± 0.05 eV vs. 7.8 eV (parent)
May support more efficient CVD cracking
PE spectroscopy; vertical value
Ionization energy Photoelectron spectroscopy Electronic structure Methyl substitution effect

IPX7/IPX8 Water Immersion Reliability: Validated Protection vs. Uncoated Controls

ParyFree®-coated LED electronic boards (25 μm ± 10% thickness) were tested in accordance with IEC 60529, test conditions 14.2.7 and 14.2.8 for IPX7 and IPX8 designations. All 12 ParyFree-coated boards (100%) passed both test conditions, functioning normally during and after immersion at 1 m depth for >30 min (IPX7) and 1.5 m depth (IPX8), while uncoated control electronics functionally failed during testing [1]. This demonstrates that coatings from this precursor meet the same water immersion protection standards as established parylene variants while maintaining halogen-free composition. Additionally, ParyFree-coated steel Q-panels subjected to 168-hour salt fog exposure per ASTM B117-16 achieved visual ratings of 9 out of 10 (rust grade), with no corrosion, salt, or heavy iron oxide deposits observed on coated circuit boards after 144 hours of exposure [1].

Water Immersion
Head-to-head
100% pass IPX7/IPX8 vs. uncoated failure
Reported immersion reliability context
IEC 60529; 25 μm coating
IPX water resistance Electronics reliability Conformal coating Harsh environment

Purity Specification and Physical Form: Available at 99.5% as White Crystalline Powder for Reproducible CVD Processing

Commercially, 2,5,3',6'-tetramethyl-(2.2)paracyclophane is supplied as a white crystalline powder with a minimum purity specification of 99.5% . Alternative suppliers offer the compound at 95% minimum purity . This purity level is critical for CVD process reproducibility, as impurities in the dimer precursor can introduce defects in the deposited parylene film, compromise dielectric integrity, or generate corrosive by-products during the pyrolysis step. The predicted boiling point of 385.6°C at 760 mmHg and predicted density of 0.991 g/cm³ define the thermal and physical handling parameters for CVD equipment. For comparison, the unsubstituted [2.2]paracyclophane (Parylene N precursor) has a melting point of 285–288°C [1], while this tetramethyl derivative's distinct thermal profile requires different sublimation temperature settings during the Gorham process.

Precursor Purity
Supporting evidence
≥99.5%, white crystalline powder
Supports lot-to-lot CVD reproducibility
Commercial specification; predicted b.p. 385.6°C
Precursor purity CVD process control Quality assurance Procurement specification

Procurement-Relevant Application Scenarios for 2,5,3',6'-Tetramethyl-(2.2)paracyclophane Based on Quantitative Evidence


Halogen-Free Conformal Coating of High-Frequency RF and Microwave PCBs

For 5G base stations, satellite communication modules, and radar systems requiring both halogen-free compliance and minimal signal loss, coatings from this precursor provide the lowest dissipation factor (0.00001 at 60 Hz) among all commercial parylene variants, coupled with a dielectric constant of 2.38 [1]. This combination minimizes insertion loss and phase distortion in transmission lines operating in the GHz range, where even small dielectric losses generate problematic heat. The 6,900 V/mil dielectric strength further ensures reliable insulation at the high voltages present in power amplifier stages [1].

Moisture Barrier Protection for Implantable and Wearable Medical Electronics

Implantable medical devices such as pacemakers, neurostimulators, and cochlear implants require both biocompatibility and absolute moisture exclusion. Coatings from this precursor achieve WVTR of 0.09 g·mm/m²·day—approaching the gold-standard Parylene C (0.08) but without the chlorine that raises biocompatibility concerns for long-term tissue contact . The material has demonstrated conformance to ISO 10993 biocompatibility requirements and passed IPX8 immersion testing at 1.5 m depth, validating its use for devices exposed to bodily fluids [2].

Corrosion Protection for Automotive and Marine Electronics Under Salt Spray Conditions

Automotive engine control units, marine navigation systems, and outdoor sensor assemblies are routinely exposed to salt-laden moisture. ParyFree-coated circuit boards subjected to 144-hour salt fog exposure per ASTM B117-16 exhibited no corrosion, salt deposits, or heavy iron oxide formation, while coated steel panels achieved 9/10 rust ratings after 168 hours [2]. The WVTR of 0.09 g·mm/m²·day ensures that water vapor does not penetrate to sensitive components even under sustained high-humidity conditions . The halogen-free composition additionally meets automotive OEM specifications for elimination of halogens from electronic subassemblies.

CVD Process Development and Optimization Using High-Purity Dimer Precursor

The compound is available at 99.5% purity as a white crystalline powder, suitable for direct use in commercial parylene CVD systems employing the Gorham process . The ionization energy of 7.55 eV—0.25 eV lower than unsubstituted [2.2]paracyclophane—suggests potentially more efficient thermal cracking to the reactive p-xylylene monomer at standard pyrolysis temperatures (550–650°C) [3]. The predicted boiling point of 385.6°C informs sublimation temperature settings during the vaporization stage . For research groups developing next-generation parylene copolymers or surface-functionalized coatings, this precursor provides a well-characterized, high-purity starting material with documented electrical and barrier baselines.

Application
Selection Property
Validation Focus
High-frequency RF/microwave PCBs
Low dissipation factor & halogen-free
Dielectric performance at GHz frequencies
Implantable/wearable medical electronics
Moisture barrier & biocompatibility
IPX immersion and ISO 10993 review
Automotive/marine electronics under salt spray
Salt fog resistance & moisture exclusion
ASTM B117-16 and IPX testing
CVD process development & optimization
High-purity dimer precursor
Sublimation profile and monomer yield
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